N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound is a structurally complex molecule featuring a triazolo[4,5-d]pyrimidin-7-one core linked to a 3,5-dimethylphenyl group and an N-(3,4-dimethoxyphenethyl)acetamide side chain. The triazolopyrimidine scaffold is notable for its presence in bioactive molecules, particularly in agrochemicals and pharmaceuticals, due to its ability to mimic purine bases and interfere with enzymatic processes .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4/c1-15-9-16(2)11-18(10-15)30-23-22(27-28-30)24(32)29(14-26-23)13-21(31)25-8-7-17-5-6-19(33-3)20(12-17)34-4/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGNPVIABOYSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several classes of bioactive molecules.
Triazolopyrimidine Derivatives
Key Observations :
- The target compound’s triazolo[4,5-d]pyrimidine core differs from flumetsulam’s triazolo[1,5-a]pyrimidine , which impacts binding specificity. Flumetsulam’s sulfonamide group enhances solubility and target affinity, whereas the target’s acetamide and methoxy groups may prioritize lipophilicity and membrane penetration .
Acetamide-Containing Compounds
Key Observations :
- Oxadixyl’s 2,6-dimethylphenyl and oxazolidinone groups confer specificity against oomycete pathogens, while the target’s 3,4-dimethoxyphenethyl group may enhance CNS penetration or modulate neurotransmitter receptors due to its resemblance to dopamine derivatives .
Q & A
Q. Key Reagents/Conditions Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Triazole precursors, reflux | Triazolopyrimidine core synthesis |
| 2 | DCC, DMF, 0–25°C | Amide bond formation |
| 3 | Ethyl acetate/hexane gradient | Chromatographic purification |
How can researchers optimize synthetic yield while minimizing side reactions?
Advanced
Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) during coupling reduce undesired byproducts .
- Catalyst Screening : Testing alternatives to DCC (e.g., EDC/HOBt) to improve coupling efficiency .
- Solvent Selection : Polar aprotic solvents like DMF enhance reagent solubility, while THF may reduce side reactions .
- DOE (Design of Experiments) : Statistical methods like factorial design identify critical parameters (e.g., pH, stoichiometry) to maximize yield .
What spectroscopic and chromatographic techniques validate structural integrity?
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent integration and spatial arrangement .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
How should contradictory biological activity data across studies be resolved?
Advanced
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., enzyme source, incubation time). For kinase inhibition assays, use recombinant CDK2/4 with ATP-concentration controls .
- Compound Stability : Test degradation under assay conditions (e.g., DMSO stock stability via LC-MS).
- Structural Analog Comparison : Compare activity with analogs (e.g., fluorophenyl vs. dimethylphenyl derivatives) to identify substituent-specific effects .
What computational tools predict binding mechanisms with biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Models interactions with kinase active sites (e.g., CDK2) to identify key hydrogen bonds with the triazolopyrimidine core .
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
- Quantum Chemical Calculations (DFT) : Predict electronic properties influencing receptor affinity .
What experimental designs efficiently explore structure-activity relationships (SAR)?
Q. Advanced
Q. SAR Design Table :
| Variable | Range Tested | Biological Endpoint |
|---|---|---|
| Methoxy position | 3,4- vs. 2,4-substituents | CDK4 IC (nM) |
| Phenyl substituent | 3,5-dimethyl vs. 4-fluoro | Apoptosis induction (flow cytometry) |
How does the triazolopyrimidine core influence enzymatic inhibition?
Basic
The core acts as a ATP-binding site competitor in kinases. Key interactions include:
- Hydrogen Bonding : N1 of triazole with kinase backbone NH groups .
- Hydrophobic Contacts : Methyl groups on the phenyl ring enhance van der Waals interactions .
What strategies mitigate solubility challenges in in vitro assays?
Q. Advanced
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the acetamide group for improved aqueous solubility .
How are metabolic stability and toxicity profiles assessed preclinically?
Q. Advanced
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and CYP450 inhibition .
- AMES Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
What interdisciplinary approaches enhance mechanistic understanding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
